4,5-Dihydropiperlonguminine

Description

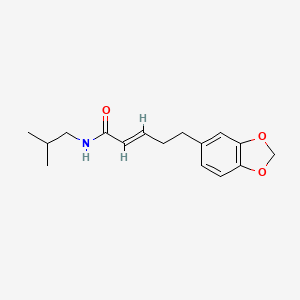

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGDXLXTJVRNEA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/CCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310427 | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23512-53-0 | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23512-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 4,5-Dihydropiperlonguminine: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, a bioactive alkaloid belonging to the piperamide class, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and spectroscopic characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources

4,5-Dihydropiperlonguminine has been identified and isolated from various plant species, predominantly within the Piper genus. The primary documented sources include:

-

Piper tuberculatum : The seeds of this plant are a significant source of 4,5-dihydropiperlonguminine[1][2].

-

Piper arboreum : This species is another known producer of 4,5-dihydropiperlonguminine[3][4].

-

Zanthoxylum gilletii : This species has also been reported to contain 4,5-dihydropiperlonguminine.

While other Piper species are rich sources of various piperamides, P. tuberculatum and P. arboreum are the most frequently cited sources for the isolation of 4,5-dihydropiperlonguminine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4,5-dihydropiperlonguminine is presented below. This data is crucial for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₃ | |

| Molecular Weight | 275.34 g/mol | |

| Physical Description | Solid | |

| Melting Point | 110 °C | |

| Synonyms | 5,6-Dihydropiperlonguminine, (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide |

Table 1: Physicochemical Properties of 4,5-Dihydropiperlonguminine

| Spectroscopic Data | Chemical Shift (δ) / m/z |

| ¹H-NMR (CDCl₃, 200 MHz) | Data to be extracted from full text of cited literature |

| ¹³C-NMR (CDCl₃, 50 MHz) | Data to be extracted from full text of cited literature |

| Mass Spectrometry (ES-MS) | Data to be extracted from full text of cited literature |

Table 2: Spectroscopic Data for 4,5-Dihydropiperlonguminine

Isolation Methodology

The isolation of 4,5-dihydropiperlonguminine from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of piperamides from Piper species.

Experimental Workflow

Caption: General workflow for the isolation of 4,5-dihydropiperlonguminine.

Detailed Protocol

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds of Piper tuberculatum) is subjected to extraction with a suitable solvent system, such as a 2:1 mixture of dichloromethane and methanol, at room temperature.

-

The extraction is typically carried out for an extended period (e.g., 48 hours) with agitation to ensure exhaustive extraction of the secondary metabolites.

-

-

Filtration and Concentration:

-

The resulting mixture is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Chromatographic Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light or an iodine chamber).

-

Fractions exhibiting similar TLC profiles and containing the compound of interest are pooled together.

-

-

Purification:

-

The combined fractions containing 4,5-dihydropiperlonguminine are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

-

Structural Elucidation:

-

The structure of the isolated compound is confirmed by comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison of the obtained data with published values.

-

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by 4,5-dihydropiperlonguminine are limited, the broader class of piperamides, particularly the well-studied compound piperine, has been shown to exhibit significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling cascades.

Anti-Inflammatory Signaling Pathway of Piperamides

Caption: Putative anti-inflammatory signaling pathways modulated by piperamides.

Piperamides are thought to exert their anti-inflammatory effects through:

-

Inhibition of the NF-κB Pathway: They can suppress the activation of IκB kinase (IKK), which prevents the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and various interleukins.

-

Modulation of MAPK Signaling: Piperamides can also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, which are also involved in the upstream activation of NF-κB and the inflammatory response.

-

Activation of the Nrf2/HO-1 Pathway: Some piperamides have been shown to activate the transcription factor Nrf2, leading to the upregulation of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1), which can counteract oxidative stress and inflammation.

Conclusion

4,5-Dihydropiperlonguminine is a naturally occurring piperamide with potential biological activities. This guide has outlined its primary natural sources and provided a detailed, generalized protocol for its isolation and purification. The tabulated physicochemical and spectroscopic data serve as a key reference for its identification. Furthermore, the elucidation of the potential anti-inflammatory signaling pathways modulated by the broader class of piperamides provides a foundation for future research into the specific mechanisms of action of 4,5-dihydropiperlonguminine. This information is intended to facilitate further investigation into this promising natural product and its potential therapeutic applications.

References

The Biological Activity of 4,5-Dihydropiperlonguminine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, an amide alkaloid found in various plant species including Piper longum L., Piper arboreum, and Zanthoxylum gilletii, is a compound of growing interest within the scientific community. Structurally related to the well-studied piperlongumine, 4,5-Dihydropiperlonguminine presents a potential candidate for therapeutic development, with preliminary studies suggesting its involvement in neuroprotective, anti-inflammatory, and antifungal activities. This technical guide synthesizes the current, albeit limited, scientific literature on the biological activities of 4,5-Dihydropiperlonguminine, presenting available quantitative data, outlining experimental methodologies, and visualizing putative signaling pathways. It is important to note that much of the existing research has been conducted on extracts or mixtures containing 4,5-Dihydropiperlonguminine, and further studies on the isolated compound are required to fully elucidate its specific biological functions.

Quantitative Data on Biological Activities

The available quantitative data for the biological activity of 4,5-Dihydropiperlonguminine, both as part of a mixture and as an isolated compound, are summarized below.

| Biological Activity | Assay | Test Substance | Cell Line/Organism | Concentration/IC50 | Reference |

| Neuroprotective | Amyloid-beta (Aβ40 and Aβ42) Production Inhibition | Mixture of piperlonguminine and 4,5-dihydropiperlonguminine (1:0.8 ratio) | SK-N-SH (human neuroblastoma) | 3.13, 6.25, 12.50 µg/mL | [1] |

| Hepatoprotective | Inhibition of D-galactosamine/TNFα-induced cytotoxicity | Isolated 4,5-Dihydropiperlonguminine | ddY mouse hepatocytes | IC50: 8.2 µM | |

| Antifungal | Antifungal Susceptibility | Hexane fraction of P. arboreum containing 4,5-dihydropiperyline | Opportunistic yeasts | Not specified | |

| Antifungal | Antifungal Susceptibility | Pyrrolidine amides from P. arboreum including 4,5-dihydropiperyline | Cladosporium sphaerospermum, C. cladosporioides | Not specified |

Key Biological Activities and Experimental Protocols

Neuroprotective Effects: Inhibition of Amyloid-Beta Production

A significant study has indicated the potential of a mixture containing 4,5-Dihydropiperlonguminine in the context of Alzheimer's disease pathology.

Experimental Overview: A mixture of piperlonguminine and 4,5-dihydropiperlonguminine (1:0.8) was shown to significantly decrease the levels of Amyloid Precursor Protein (APP), Aβ42, and Aβ40 in human neuroblastoma SK-N-SH cells[1]. This effect was observed at concentrations of 3.13, 6.25, and 12.50 µg/mL[1]. Interestingly, the mechanism of action does not appear to involve the direct inhibition of β-secretase (BACE-1) or γ-secretase, the key enzymes in the amyloidogenic pathway[1].

Methodologies:

-

Cell Culture: Human neuroblastoma SK-N-SH cells were cultured under standard conditions.

-

Western Blot Analysis: To determine the expression levels of APP and BACE-1, cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against APP and BACE-1, followed by incubation with a secondary antibody and chemiluminescent detection.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted Aβ40 and Aβ42 in the cell culture medium were quantified using specific sandwich ELISA kits.

-

Immunocytochemistry: The intracellular levels of Aβ42 were visualized using immunocytochemical staining. Cells were fixed, permeabilized, and incubated with an anti-Aβ42 primary antibody, followed by a fluorescently labeled secondary antibody for microscopic analysis.

Below is a conceptual workflow for the investigation of the neuroprotective effects of 4,5-Dihydropiperlonguminine.

The observed reduction in APP and amyloid-beta levels without direct secretase inhibition suggests an upstream mechanism of action. A proposed signaling pathway is depicted below, highlighting the unknown upstream target of 4,5-Dihydropiperlonguminine.

Anti-Inflammatory Activity

4,5-Dihydropiperlonguminine has been identified as a constituent of a methanolic extract of Piper longum L. fruit, which demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The extract was found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Experimental Overview: The study on the Piper longum extract provides a framework for investigating the anti-inflammatory potential of isolated 4,5-Dihydropiperlonguminine. Key inflammatory markers and signaling proteins would be assessed.

Methodologies:

-

Cell Culture and Treatment: RAW 264.7 macrophages would be cultured and pre-treated with various concentrations of 4,5-Dihydropiperlonguminine before stimulation with LPS.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium would be measured using the Griess reagent assay.

-

Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant would be determined by ELISA.

-

Western Blot Analysis: The expression and phosphorylation status of key proteins in the MAPK pathway (e.g., p38, ERK, JNK) and other inflammatory pathways (e.g., NF-κB) would be analyzed by Western blotting of cell lysates.

The logical workflow for these anti-inflammatory experiments is outlined below.

Based on the findings from the Piper longum extract, a putative signaling pathway for the anti-inflammatory action of 4,5-Dihydropiperlonguminine is presented below, focusing on the MAPK pathway.

Conclusion and Future Directions

4,5-Dihydropiperlonguminine is an intriguing natural product with demonstrated potential in several areas of therapeutic interest. The current body of research, while promising, underscores the need for more focused investigations into the biological activities of the isolated compound. Future studies should aim to:

-

Isolate and quantify the specific effects of 4,5-Dihydropiperlonguminine in neuroprotective and anti-inflammatory models to determine precise IC50 and EC50 values.

-

Elucidate the exact molecular targets and signaling pathways modulated by the pure compound.

-

Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of 4,5-Dihydropiperlonguminine.

A deeper understanding of the mechanisms of action of 4,5-Dihydropiperlonguminine will be crucial for its potential development as a novel therapeutic agent for neurodegenerative, inflammatory, or infectious diseases.

References

Unveiling the Molecular Architecture of 4,5-Dihydropiperlonguminine: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation and characterization of 4,5-Dihydropiperlonguminine, a naturally occurring amide with promising biological activities. This document details the spectroscopic data, experimental protocols for its isolation, and insights into its mode of action, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

4,5-Dihydropiperlonguminine is a piperamide alkaloid isolated from various plant species of the Piper genus, notably Piper tuberculatum.[1] Structurally, it is the N-isobutyl amide of 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid. The interest in this compound stems from its diverse biological activities, including insecticidal and potential neuroprotective properties. This guide will delve into the scientific evidence that underpins our current understanding of its molecular structure and bioactivity.

Structure Elucidation

The definitive structure of 4,5-Dihydropiperlonguminine was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4,5-Dihydropiperlonguminine is presented in Table 1.

| Property | Data |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide |

| Melting Point | 110 °C |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 6.78 (d, J = 1.6 Hz, 1H), 6.72 (d, J = 7.9 Hz, 1H), 6.64 (dd, J = 7.9, 1.6 Hz, 1H), 6.85 (dt, J = 15.0, 6.9 Hz, 1H), 5.92 (s, 2H), 5.82 (d, J = 15.0 Hz, 1H), 5.50 (br s, 1H, NH), 3.08 (t, J = 6.6 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 2.35 (q, J = 7.4 Hz, 2H), 1.78 (m, 1H), 0.91 (d, J = 6.7 Hz, 6H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 166.5 (C=O), 147.7, 145.8, 145.2, 121.2, 121.1, 108.7, 108.2, 100.8, 46.9, 35.1, 34.8, 28.6, 20.1 (2C) |

| Mass Spectrometry (EI-MS) | m/z (%): 275 [M]⁺ (15), 203 (10), 174 (5), 148 (20), 135 (100), 105 (10), 77 (15) |

| Infrared (IR) (KBr) | νₘₐₓ (cm⁻¹): 3300 (N-H), 1665 (C=O, amide I), 1625 (C=C), 1540 (N-H, amide II), 1250, 1040 (C-O) |

Note: Specific peak assignments are based on data reported for similar piperamides and general chemical shift knowledge. The provided data is a representative compilation and may vary slightly based on experimental conditions.

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum reveals key structural features. The signals in the aromatic region (δ 6.6-6.8 ppm) are characteristic of a 1,3,4-trisubstituted benzene ring, consistent with the benzodioxole moiety. The singlet at δ 5.92 ppm corresponds to the two protons of the methylenedioxy group. The olefinic protons at δ 6.85 and 5.82 ppm with a large coupling constant (J = 15.0 Hz) confirm the trans (E) configuration of the double bond. The signals for the isobutyl group are observed in the aliphatic region, including a doublet for the six methyl protons at δ 0.91 ppm.

-

¹³C NMR: The carbon NMR spectrum shows 16 distinct signals, confirming the molecular formula. The carbonyl carbon of the amide is observed at δ 166.5 ppm. The signals for the benzodioxole ring and the olefinic carbons are present in the downfield region, while the aliphatic carbons of the pentenyl and isobutyl chains appear in the upfield region.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 275, which corresponds to the molecular weight of 4,5-Dihydropiperlonguminine. The fragmentation pattern, with a base peak at m/z 135, is consistent with the cleavage of the molecule, providing further evidence for the proposed structure.

-

Infrared Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the secondary amide at 3300 cm⁻¹, the amide I band (C=O stretch) at 1665 cm⁻¹, and the amide II band (N-H bend) at 1540 cm⁻¹. The presence of the C=C double bond is indicated by the absorption at 1625 cm⁻¹.

Experimental Protocols

Isolation of 4,5-Dihydropiperlonguminine from Piper tuberculatum

The following is a generalized protocol for the isolation of 4,5-Dihydropiperlonguminine based on methods reported for piperamides.

Methodology:

-

Extraction: Dried and powdered leaves of Piper tuberculatum are subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours).[2]

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.[2]

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with hexane, followed by mixtures of hexane and ethyl acetate, pure ethyl acetate, and finally mixtures of ethyl acetate and methanol.[2]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing 4,5-Dihydropiperlonguminine are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Biological Activity and Signaling Pathway

Inhibition of Amyloid-β Production

Research has shown that a mixture of piperlonguminine and 4,5-dihydropiperlonguminine can significantly decrease the levels of amyloid-β (Aβ) peptides, Aβ40 and Aβ42, in human neuroblastoma SK-N-SH cells. This effect is attributed to the reduction in the expression of the Amyloid Precursor Protein (APP). Notably, the activities of β-secretase and γ-secretase, the enzymes responsible for the cleavage of APP to produce Aβ, were not significantly affected.

This suggests that 4,5-Dihydropiperlonguminine may exert its neuroprotective effects by downregulating the substrate (APP) for amyloidogenic processing, rather than by directly inhibiting the secretase enzymes.

Conclusion

The structural elucidation of 4,5-Dihydropiperlonguminine has been unequivocally achieved through the application of modern spectroscopic techniques. The detailed characterization of this natural product, coupled with the understanding of its biological activities, such as the inhibition of amyloid-β production, opens avenues for its further investigation as a potential therapeutic agent. This guide provides a foundational resource for scientists and researchers to build upon in the exploration of 4,5-Dihydropiperlonguminine and other related piperamides in the context of drug discovery and development.

References

An In-depth Technical Guide to 4,5-Dihydropiperlonguminine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydropiperlonguminine, a naturally occurring amide alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation, and a review of its known biological activities, supported by quantitative data. Furthermore, this guide illustrates the biosynthetic context of 4,5-Dihydropiperlonguminine and outlines a general workflow for the discovery and evaluation of such natural products.

Introduction

4,5-Dihydropiperlonguminine is a piperidine alkaloid found in various species of the Piper genus. Its chemical structure features a substituted piperidine ring linked to a 3-(1,3-benzodioxol-5-yl)propanoyl moiety. The initial discovery of this class of compounds was driven by the exploration of the chemical constituents of plants used in traditional medicine. This guide aims to consolidate the available scientific information on 4,5-Dihydropiperlonguminine, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The study of piper amides, the class of compounds to which 4,5-Dihydropiperlonguminine belongs, has a long history rooted in the investigation of the chemical principles behind the pungency and medicinal properties of plants like black pepper (Piper nigrum). The exploration of various Piper species has led to the identification of a diverse array of such amides with a range of biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dihydropiperlonguminine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H21NO3 | PubChem |

| IUPAC Name | (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide | PubChem |

| CAS Number | 23512-53-0 | PubChem |

| Molecular Weight | 275.34 g/mol | PubChem |

| Melting Point | 110 °C | PubChem |

| Physical Description | Solid | PubChem |

Experimental Protocols

Isolation of 4,5-Dihydropiperlonguminine from Piper tuberculatum

The following is a detailed methodology for the isolation of 4,5-Dihydropiperlonguminine based on established protocols for piper amides from Piper species.

4.1.1. Plant Material and Extraction

-

Fresh leaves of Piper tuberculatum are collected and air-dried in the shade.

-

The dried leaves are ground into a fine powder.

-

The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol (2:1), at room temperature.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

4.1.2. Bioassay-Guided Fractionation

-

The crude extract is subjected to preliminary bioassays to determine its biological activity (e.g., antifungal or insecticidal).

-

The active extract is then fractionated using column chromatography over silica gel.

-

A solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) is used to elute the fractions.

-

Each fraction is collected and tested for biological activity to identify the active fractions.

4.1.3. Purification

-

The active fractions are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Thin-layer chromatography (TLC) is used to monitor the separation and purity of the compounds.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure 4,5-Dihydropiperlonguminine.

4.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biological Activity

4,5-Dihydropiperlonguminine has demonstrated notable biological activities, particularly as a larvicide. The quantitative data for its activity is summarized in Table 2.

| Biological Activity | Test Organism | Metric | Value | Reference |

| Larvicidal | Aedes aegypti | LC50 | 6.7 µg/mL | de-la-Cruz-A. et al., 2019 |

While specific quantitative data for other activities are limited, related piper amides from Piper species have shown a broad spectrum of biological effects, including antifungal properties. For instance, various amides isolated from Piper arboreum and Piper tuberculatum have shown activity against the fungi Cladosporium sphaerospermum and C. cladosporioides.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by 4,5-Dihydropiperlonguminine have not yet been extensively studied. However, the closely related compound, piperlongumine, has been shown to exert its effects through various pathways, which may provide insights into the potential mechanisms of action for 4,5-Dihydropiperlonguminine.

Figure 1: Potential signaling pathways modulated by piperlongumine, a related compound.

The general workflow for the discovery and characterization of natural products like 4,5-Dihydropiperlonguminine is depicted in the following diagram.

Figure 2: General experimental workflow for natural product discovery.

Conclusion

4,5-Dihydropiperlonguminine is a piper amide with demonstrated insecticidal activity. While its full biological potential and mechanisms of action are yet to be completely elucidated, it represents a promising lead compound for the development of new bioactive agents. Further research is warranted to explore its diverse pharmacological properties and to understand the specific signaling pathways it modulates. This guide provides a foundational resource for researchers to build upon in their future investigations of this intriguing natural product.

References

A Technical Guide to the Physicochemical Properties of 4,5-Dihydropiperlonguminine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine is a natural alkaloid amide belonging to the piperamide class of compounds. It is found in various species of the Piper genus, such as Piper tuberculatum[1][2]. Structurally similar to the more extensively studied piperlongumine, this compound and its analogs are of significant interest to the scientific community due to their potential biological activities, including insecticidal and neuroprotective effects[1][3].

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-Dihydropiperlonguminine. It is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development. The document summarizes key quantitative data, outlines standard experimental methodologies for property determination, and visualizes relevant workflows and biological pathways to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 4,5-Dihydropiperlonguminine are critical for its handling, formulation, and application in research settings. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development.

Quantitative Data Summary

The known quantitative properties of 4,5-Dihydropiperlonguminine are compiled below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide | PubChem[4] |

| CAS Number | 23512-53-0 | PubChem[4] |

| Molecular Formula | C₁₆H₂₁NO₃ | PubChem[4] |

| Molecular Weight | 275.34 g/mol | PubChem[4] |

| Physical Description | Solid, Powder | HMDB[4], BioCrick[1] |

| Melting Point | 110 °C | HMDB[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |

Experimental Protocols & Methodologies

The determination of physicochemical properties relies on standardized, reproducible experimental protocols. While specific primary literature detailing the analysis of 4,5-Dihydropiperlonguminine is not always available, this section outlines the standard methodologies used for such characterizations.

Workflow for Isolation and Characterization

The general process for studying a natural product like 4,5-Dihydropiperlonguminine involves extraction from a natural source, followed by purification and rigorous characterization to confirm its identity and purity before determining its physicochemical properties.

Caption: General workflow for the isolation and characterization of 4,5-Dihydropiperlonguminine.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. The standard method for its determination is the capillary melting point technique.

-

Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the dried, powdered 4,5-Dihydropiperlonguminine is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (110 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁–T₂. For a pure compound, this range is typically narrow (<2 °C).

-

Solubility Assessment

Solubility data is vital for preparing stock solutions for biological assays and for formulation development.

-

Principle: The solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.

-

Procedure (Qualitative & Semi-Quantitative):

-

A small, pre-weighed amount of 4,5-Dihydropiperlonguminine (e.g., 1 mg) is added to a vial containing a fixed volume of the test solvent (e.g., 1 mL).

-

The mixture is vortexed or agitated vigorously for a set period.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved).

-

The process may be aided by gentle warming (e.g., to 37 °C) or sonication to facilitate dissolution, particularly for preparing concentrated stock solutions[1].

-

Solubility is typically expressed in terms of mg/mL or molarity. For compounds like 4,5-Dihydropiperlonguminine, which are sparingly soluble in aqueous solutions, a common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer[5].

-

Biological Context and Associated Signaling Pathways

While research into the specific mechanisms of 4,5-Dihydropiperlonguminine is ongoing, the biological activities of the closely related parent compound, piperlongumine, provide valuable insights. Piperlongumine is known to exhibit anti-inflammatory and anticancer properties, often through the modulation of key cellular signaling pathways. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Compounds like piperlongumine have been shown to inhibit the NF-κB signaling pathway[6]. This pathway is constitutively active in many inflammatory diseases and cancers. Inhibition typically occurs by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Caption: Postulated inhibition of the NF-κB pathway by piperamides like 4,5-Dihydropiperlonguminine.

References

- 1. 4,5-Dihydropiperlonguminine | CAS:23512-53-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 4,5-Dihydropiperlonguminine | C16H21NO3 | CID 12682184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Piperlonguminine - LKT Labs [lktlabs.com]

A Comparative Analysis of the Bioactivities of 4,5-Dihydropiperlonguminine and Piperlongumine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine, a natural alkaloid isolated from the fruit of the long pepper (Piper longum), has garnered significant attention in the scientific community for its potent and selective anticancer and anti-inflammatory properties. Its unique chemical structure, characterized by a conjugated system and two electrophilic Michael acceptor sites, is believed to be central to its bioactivity. A closely related analog, 4,5-dihydropiperlonguminine, features a saturated piperidine ring, fundamentally altering its electronic and chemical properties. This technical guide provides a comprehensive comparison of the known bioactivities of piperlongumine and 4,5-dihydropiperlonguminine, supported by available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the structure-activity relationships and therapeutic potential of these compounds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for piperlongumine and 4,5-dihydropiperlonguminine, primarily focusing on their anticancer and hepatoprotective activities. A significant disparity in the volume of research exists, with piperlongumine being extensively studied, while data for 4,5-dihydropiperlonguminine is limited.

Table 1: Anticancer Activity (IC50 Values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| Piperlongumine | IHH-4 | Papillary Thyroid Cancer | 3.82 | 2.58 | - |

| WRO | Follicular Thyroid Cancer | 10.24 | 5.68 | - | |

| 8505c | Anaplastic Thyroid Cancer | 4.12 | 2.86 | - | |

| KMH-2 | Anaplastic Thyroid Cancer | 2.98 | 1.89 | - | |

| MC-3 | Oral Cancer | 9.36 | - | - | |

| HSC-4 | Oral Cancer | 8.41 | - | - | |

| HeLa | Cervical Cancer | 12.89 | 10.77 | - | |

| MCF-7 | Breast Cancer | 13.39 | 11.08 | - | |

| MGC-803 | Gastric Cancer | 12.55 | 9.72 | - | |

| SF-295 | Glioblastoma | - | - | 0.8 µg/mL | |

| HCT-8 | Colon Carcinoma | - | - | 0.7 µg/mL | |

| 4,5-Dihydropiperlonguminine | - | - | Data not available | Data not available | Data not available |

Table 2: Other Bioactivities

| Compound | Bioactivity | Assay | Metric | Value |

| Piperlongumine | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50 | Data varies with specific analogs |

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | - | Qualitative inhibition | |

| 4,5-Dihydropiperlonguminine | Hepatoprotective | Inhibition of D-galactosamine/TNFα-induced cytotoxicity in ddY mouse hepatocytes | IC50 | 8.2 µM |

| Insecticidal | Mortality against velvetbean caterpillar (Anticarsia gemmatalis) | - | 100% mortality at 700 µ g/insect |

Structure-Activity Relationship: The Critical Role of the α,β-Unsaturated Lactam

The significant difference in the available bioactivity data between piperlongumine and 4,5-dihydropiperlonguminine is likely a direct consequence of their structural differences. Research on piperlongumine analogs has consistently highlighted the importance of the α,β-unsaturated lactam moiety (specifically the C2-C3 double bond) for its anticancer and reactive oxygen species (ROS)-inducing activities. This double bond acts as a Michael acceptor, a key feature for covalent interactions with cellular nucleophiles, such as cysteine residues in proteins.

The hydrogenation of the piperidine ring in 4,5-dihydropiperlonguminine removes this critical electrophilic site. Studies on 2,3-dihydropiperlongumine, a similar analog, have shown a dramatic reduction in cytotoxicity and ROS induction compared to piperlongumine[1]. This strongly suggests that 4,5-dihydropiperlonguminine would exhibit significantly diminished anticancer and pro-oxidant effects. The observed hepatoprotective and insecticidal activities of 4,5-dihydropiperlonguminine may, therefore, proceed through different, likely non-covalent, mechanisms of action.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of piperlongumine's bioactivity. These protocols can be adapted for the evaluation of 4,5-dihydropiperlonguminine to enable a direct comparison.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (piperlongumine or 4,5-dihydropiperlonguminine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The bioactivity of piperlongumine is attributed to its ability to modulate multiple cellular signaling pathways, primarily through the induction of reactive oxygen species (ROS).

ROS-Mediated Apoptosis

Piperlongumine selectively increases intracellular ROS levels in cancer cells, which have a higher basal level of oxidative stress compared to normal cells. This surge in ROS leads to the activation of stress-related signaling cascades, including the JNK and p38 MAPK pathways, and the inhibition of pro-survival pathways like PI3K/Akt. The culmination of these events is the induction of apoptosis (programmed cell death).

Caption: Piperlongumine induces ROS, activating pro-apoptotic and inhibiting pro-survival pathways.

Anti-inflammatory Pathway via NF-κB Inhibition

Piperlongumine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can directly inhibit IKK (IκB kinase), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Piperlongumine inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.

Experimental Workflow for Bioactivity Screening

A typical workflow for comparing the bioactivity of piperlongumine and 4,5-dihydropiperlonguminine would involve a series of in vitro assays.

Caption: A streamlined workflow for the comparative bioactivity assessment of the two compounds.

Conclusion

The available evidence strongly indicates that piperlongumine and 4,5-dihydropiperlonguminine possess distinct bioactivity profiles. Piperlongumine's potent anticancer and anti-inflammatory effects are intrinsically linked to the electrophilic nature of its α,β-unsaturated lactam ring, a feature absent in 4,5-dihydropiperlonguminine. Consequently, 4,5-dihydropiperlonguminine is predicted to have significantly lower, if any, anticancer and ROS-inducing activity. The observed hepatoprotective and insecticidal properties of 4,5-dihydropiperlonguminine suggest alternative mechanisms of action that warrant further investigation.

For drug development professionals, piperlongumine remains a promising lead compound for the development of novel anticancer and anti-inflammatory agents. However, its reactivity and potential for off-target effects necessitate careful optimization. 4,5-Dihydropiperlonguminine, while likely not a direct anticancer agent, may offer a scaffold for the development of therapeutics with different target profiles, such as hepatoprotective agents. Further direct comparative studies are crucial to fully elucidate the therapeutic potential of both molecules.

References

In Vitro Anticancer Activity of 4,5-Dihydropiperlonguminine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, an alkaloid derived from plants of the Piper genus, has been identified as a constituent of extracts exhibiting potential antitumor properties. While research into its specific anticancer activities is still emerging, its structural similarity to the well-studied anticancer agent piperlongumine suggests it may hold therapeutic promise. This technical guide synthesizes the currently available data on 4,5-dihydropiperlonguminine and provides a framework for its in vitro evaluation, including detailed experimental protocols and an examination of relevant signaling pathways based on its parent compound.

While direct and extensive quantitative data on the anticancer effects of 4,5-dihydropiperlonguminine are limited in publicly accessible literature, it has been identified as a bioactive component in plant extracts with demonstrated antitumor activity. For instance, a study on Piper nigrum extract identified 4,5-dihydropiperlonguminine and noted that its antitumor activity has been reported.[1][2]

Quantitative Data Summary

To date, specific IC50 values for the anticancer activity of 4,5-dihydropiperlonguminine against various cancer cell lines are not widely published. However, data on other biological activities, which may provide some insight into its cytotoxic potential, are available.

| Compound | Biological Activity | Cell Line/Model | IC50 Value |

| 4,5-Dihydropiperlonguminine | Hepatoprotective | ddY mouse hepatocytes | 8.2 μM |

This table will be updated as more specific anticancer cytotoxicity data for 4,5-dihydropiperlonguminine becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments essential for evaluating the in vitro anticancer activity of 4,5-dihydropiperlonguminine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4,5-dihydropiperlonguminine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[7]

Protocol:

-

Cell Treatment and Collection: Treat cells with 4,5-dihydropiperlonguminine at the desired concentrations for the specified time. After incubation, harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

Signaling Pathways and Experimental Workflow

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of a novel anticancer compound.

Potential Signaling Pathway: Apoptosis Induction

Based on the known mechanisms of the parent compound, piperlongumine, a plausible anticancer mechanism for 4,5-dihydropiperlonguminine could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[10][11][12]

Conclusion

While 4,5-dihydropiperlonguminine has been identified in botanicals with anticancer properties, dedicated research into its specific in vitro anticancer activity is still in its early stages. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for future investigations. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the cytotoxic effects of 4,5-dihydropiperlonguminine against a broad range of cancer cell lines. Such research will be crucial in determining its potential as a novel therapeutic agent in oncology.

References

- 1. Piper nigrum Extract Inhibits the Growth of Human Colorectal Cancer HT-29 Cells by Inducing p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchhub.com [researchhub.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. igbmc.fr [igbmc.fr]

- 10. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4,5-Dihydropiperlonguminine and its Parent Compound, Piperlongumine

Disclaimer: Scientific literature extensively covers the mechanism of action of Piperlongumine (PL), a natural alkaloid.[1][2] Information on its derivative, 4,5-Dihydropiperlonguminine, is sparse. This guide focuses on the well-documented activities of piperlongumine, which are presumed to be indicative of the potential mechanisms of its dihydrogenated form. 4,5-Dihydropiperlonguminine is a member of the benzodioxoles.[3]

Core Mechanism of Action: A Multi-faceted Approach

Piperlongumine exhibits a multimodal anticancer activity by targeting various cancer-associated pathways, while demonstrating lower toxicity in normal cells.[1] The primary mechanisms include the induction of oxidative stress, inhibition of key signaling pathways, and subsequent induction of cell cycle arrest and apoptosis.

A hallmark of piperlongumine's anticancer activity is the selective induction of reactive oxygen species (ROS) in cancer cells.[4][5][6] This elevation in ROS disrupts the intracellular redox balance, leading to oxidative damage and triggering downstream cell death pathways.[4][6] The 5,6-dihydropyridin-2(1H)-one unit within the piperlongumine structure is thought to be a potent pharmacophore that reacts with molecules like cysteamine, leading to ROS generation.[2]

Piperlongumine and its derivatives are recognized as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10][11] Constitutive activation of STAT3 is crucial for the growth and survival of many cancer cells.[7] Piperlongumine can directly bind to STAT3, inhibiting its phosphorylation at tyrosine 705 and subsequently suppressing the expression of STAT3 target genes like cyclin A, Bcl-2, and survivin.[9] Some studies indicate this inhibition also involves the upstream Janus kinase 2 (JAK2).[11]

The accumulation of ROS and inhibition of survival pathways like STAT3 culminate in the induction of apoptosis.[5][6][11][12] Piperlongumine can induce caspase-dependent apoptosis.[2] The pro-apoptotic effects are also mediated through the ROS/Akt signaling pathway.[5][12]

Piperlongumine has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[4][5][13] This arrest is associated with the modulation of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases.[13]

Quantitative Data on Anticancer Activity of Piperlongumine

The following table summarizes the cytotoxic effects of piperlongumine across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Effect |

| MCF-7 | Breast Cancer | 10-40 (effective concentration range) | Inhibition of proliferation and migration, G2/M arrest.[4] |

| MDA-MB-231 | Breast Cancer | 5 (in combination) | Inhibition of STAT3 phosphorylation.[10] |

| DU-145 | Prostate Cancer | Not specified | Inhibition of STAT3 phosphorylation.[9] |

| A549 | Lung Cancer | Not specified | Induction of ROS-mediated apoptosis.[2] |

| Thyroid Cancer Cell Lines | Thyroid Cancer | Not specified | Induction of cell cycle arrest and apoptosis.[5] |

Experimental Protocols

-

Objective: To determine the cytotoxic effects of the compound.

-

Procedure:

-

Seed cancer cells (e.g., A549) in 96-well plates.

-

After cell attachment, treat with various concentrations of the compound for a specified duration (e.g., 24 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.[14]

-

-

Objective: To detect the expression levels of specific proteins (e.g., p-STAT3, STAT3, JAK2).

-

Procedure:

-

Treat cells with the compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-STAT3).

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

-

-

Objective: To analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with the compound for a specified duration.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram indicates the percentage of cells in G0/G1, S, and G2/M phases.[4][13]

-

-

Objective: To measure the intracellular levels of reactive oxygen species.

-

Procedure:

-

Treat cells with the compound.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Visualizations of Signaling Pathways and Workflows

Caption: Inhibition of the JAK2/STAT3 signaling pathway by piperlongumine.

Caption: ROS-mediated induction of apoptosis and cell cycle arrest by piperlongumine.

Caption: General experimental workflow for evaluating biological activity.

References

- 1. Piperlongumine and its derivatives against cancer: A recent update and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Dihydropiperlonguminine | C16H21NO3 | CID 12682184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperlongumine Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperlongumine derivative, CG-06, inhibits STAT3 activity by direct binding to STAT3 and regulating the reactive oxygen species in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells [mdpi.com]

- 13. Piperlongumine Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperlongumine (PL) conjugates induce targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of 4,5-Dihydropiperlonguminine: A Technical Guide

Disclaimer: No direct toxicological studies on 4,5-Dihydropiperlonguminine are publicly available. This guide summarizes the preliminary toxicity data for its close structural analog, piperlongumine , which can serve as a surrogate for initial safety and risk assessment. All data, protocols, and pathways described herein pertain to piperlongumine.

Introduction

4,5-Dihydropiperlonguminine is a natural product with potential therapeutic applications. A comprehensive understanding of its safety profile is paramount for any further drug development endeavors. In the absence of direct toxicological data, this technical guide provides an in-depth overview of the preliminary toxicity screening of its well-studied analog, piperlongumine. This information is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making.

Piperlongumine has demonstrated a noteworthy selective cytotoxicity, being significantly more toxic to a wide range of cancer cells than to normal, non-cancerous cells. This selectivity is a promising characteristic for a potential therapeutic agent.

In Vitro Cytotoxicity Data

The preliminary toxicity of piperlongumine has been evaluated in vitro across various human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Cytotoxicity in Normal Human Cell Lines

A crucial aspect of preliminary toxicity screening is the evaluation of a compound's effect on healthy, non-cancerous cells. Studies on piperlongumine have consistently shown significantly lower cytotoxicity in normal cell lines compared to cancerous ones.

| Cell Line | Cell Type | Assay Duration | IC50 (µM) |

| HEK293T | Human Embryonic Kidney | 72 hours | 60.23[1][2] |

| HOK | Human Oral Keratinocytes | 48-72 hours | Minimal toxicity observed up to 15 µM |

| HOF | Human Oral Fibroblasts | 48-72 hours | Minimal toxicity observed up to 15 µM |

| HEK | Human Epidermal Keratinocytes | 48-72 hours | Minimal toxicity observed up to 15 µM |

| HB4a | Normal Mammary Epithelial | Not Specified | Viability reduced, but less than in MCF-7 cancer cells |

Cytotoxicity in Human Cancer Cell Lines (for comparison)

For context and to highlight the selectivity of piperlongumine, the following table summarizes its cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| A2780 | Ovarian Cancer | 72 hours | 6.18[1] |

| OVCAR3 | Ovarian Cancer | 72 hours | 6.20[1] |

| SKOV3 | Ovarian Cancer | 72 hours | 8.20[1] |

| MC-3 | Oral Cancer | 24 hours | 9.36[2] |

| HSC-4 | Oral Cancer | 24 hours | 8.41[2] |

| IHH-4 | Thyroid Cancer | 24 / 48 hours | 3.57 / 2.89 |

| WRO | Thyroid Cancer | 24 / 48 hours | 10.24 / 5.68[3] |

| 8505c | Thyroid Cancer | 24 / 48 hours | 4.31 / 3.17 |

| KMH-2 | Thyroid Cancer | 24 / 48 hours | 2.82 / 2.15 |

| INT-407 | Intestinal Cancer | 24 / 48 hours | 13 / 9 |

| HCT-116 | Intestinal Cancer | 24 / 48 hours | 8 / 6 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate toxicological assessment. The following sections describe common methodologies used to evaluate the in vitro cytotoxicity of piperlongumine.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells/mL and incubate at 37°C in a 5% CO₂ incubator for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of piperlongumine (e.g., 0, 2, 4, 6, 8, and 10 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After incubation, remove the medium and add 40 µL of MTT solution to each well. Incubate for 2 hours.[2]

-

Formazan Solubilization: Remove the MTT solution and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate vessels and treat with piperlongumine as described for the MTT assay.

-

Cell Harvesting: Following treatment, detach the cells using trypsin and resuspend them in culture medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Determine the percentage of viable cells.

Mechanism of Action and Signaling Pathways

The selective cytotoxicity of piperlongumine is primarily attributed to its ability to induce the generation of reactive oxygen species (ROS) within cells. Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells, making them more susceptible to further oxidative stress.

ROS-Mediated Signaling Pathway

The induction of ROS by piperlongumine triggers a cascade of downstream signaling events that ultimately lead to cell death, primarily through apoptosis.

Caption: ROS-mediated apoptotic pathway induced by piperlongumine.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro toxicity screening of a compound like piperlongumine.

Caption: Experimental workflow for in vitro toxicity assessment.

Conclusion

The available in vitro data for piperlongumine, the structural analog of 4,5-Dihydropiperlonguminine, suggests a favorable preliminary toxicity profile. Its selective cytotoxicity against cancer cells, with significantly less impact on normal cells, is a highly desirable characteristic for a therapeutic candidate. The primary mechanism of action appears to be the induction of ROS, leading to apoptosis.

It is crucial to reiterate that these findings are based on piperlongumine. Direct toxicological evaluation of 4,5-Dihydropiperlonguminine is essential to confirm these observations and to establish its specific safety profile before proceeding with further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for designing and conducting such pivotal studies.

References

- 1. Piperlongumine Induces Apoptosis and Synergizes with Cisplatin or Paclitaxel in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells [mdpi.com]

Methodological & Application

Application Note: Quantification of 4,5-Dihydropiperlonguminine using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dihydropiperlonguminine, an alkaloid derived from Piper longum L., has garnered interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. This application note details a validated UFLC-MS/MS method for the selective and sensitive determination of 4,5-Dihydropiperlonguminine.

Data Presentation

The following table summarizes the quantitative performance of the described UFLC-MS/MS method for the analysis of 4,5-Dihydropiperlonguminine (referred to as DPPL in the source) in plasma.

| Parameter | Value | Reference |

| Linearity Range | 0.20–5000 ng/mL | [1] |

| Correlation Coefficient (R) | > 0.995 | [1] |

| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | [1] |

| Analytical Method | UFLC-ESI-MS/MS | [1] |

| Matrix | Rat Plasma | [1] |

Experimental Protocols

This section provides a detailed methodology for the quantification of 4,5-Dihydropiperlonguminine in plasma samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

Materials:

-

Plasma samples containing 4,5-Dihydropiperlonguminine

-

Methanol/Acetonitrile (1:1, v/v), chilled

-

Internal Standard (IS) solution (e.g., Terfenadine)

-

Vortex mixer

-

Centrifuge (capable of 5000 x g)

-

Pipettes and sterile tubes

Protocol:

-

Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add the internal standard solution.

-

Add 300 µL of chilled methanol/acetonitrile (1:1, v/v) to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 5000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully collect the supernatant and transfer it to a clean tube for UFLC-MS/MS analysis.

UFLC-MS/MS Analysis

Instrumentation:

-

Ultra-Fast Liquid Chromatography (UFLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (50 mm × 2.00 mm, 5 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 0.5 mL/min[1]

-

Gradient Elution: A gradient mobile phase system is used to achieve optimal separation and a short run time.[1]

-

Injection Volume: 5 µL

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

Total Run Time: 4.5 minutes[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transition for 4,5-Dihydropiperlonguminine: m/z 276.2 → 135.1[1]

-

Internal Standard (Terfenadine) Transition: To be determined based on the specific IS used.

Method Validation: The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: Assessed by comparing chromatograms of blank plasma, spiked plasma, and post-administration samples.[1]

-

Linearity: Determined by a calibration curve constructed from a series of standard solutions.[1]

-

Accuracy and Precision: Evaluated at low, medium, and high quality control (QC) concentrations on the same day (intra-day) and on three consecutive days (inter-day).[1]

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Assessed under various storage and processing conditions.

Visualizations

Caption: Workflow for 4,5-Dihydropiperlonguminine quantification.

References

Application Notes and Protocols for 4,5-Dihydropiperlonguminine In Vitro Cell Culture